Antiproliferative Activity in Breast Cancer Cells: 5-Bromo vs. 2-Methyl Analogs
While direct data for the target compound is not available, class-level inference from a study on structurally related benzofuran-based carboxylic acids provides quantitative context. Derivatives featuring a 5-bromobenzofuran tail, which is a key structural feature of 5-bromo-3-methyl-benzofuran-2-carboxylic acid, demonstrated submicromolar inhibition of the cancer-related hCA IX isoform. For example, compound 9e, which incorporates this 5-bromobenzofuran motif, displayed a Ki of 0.79 µM against hCA IX and an antiproliferative IC50 of 2.52 ± 0.39 µM against MDA-MB-231 breast cancer cells [1]. This is in contrast to related compounds with a 2-methylbenzofuran tail, which, while also active, represent a distinct chemical series with different SAR profiles. The specific 5-bromo substitution is thus implicated in a unique binding mode and biological outcome that is not replicated by the 2-methyl analog [1].
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | Not directly available; inferred from analog with 5-bromobenzofuran tail. |
| Comparator Or Baseline | Analog 9e (5-bromobenzofuran-containing) vs. analogs with 2-methylbenzofuran tail. |
| Quantified Difference | IC50 = 2.52 ± 0.39 µM for 9e against MDA-MB-231 cells. |
| Conditions | In vitro antiproliferative assay against human breast cancer MDA-MB-231 cells. |
Why This Matters
The presence of the 5-bromo substituent, as in the target compound, is a critical determinant for achieving potent inhibition of hCA IX, a validated anticancer target, making it a valuable scaffold for developing selective anticancer agents.
- [1] Eldehna, W. M., Abo-Ashour, M. F., Nocentini, A., Gratteri, P., Eissa, I. H., Fares, M., ... & Supuran, C. T. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. View Source
